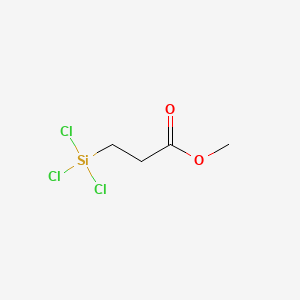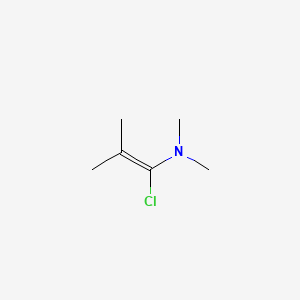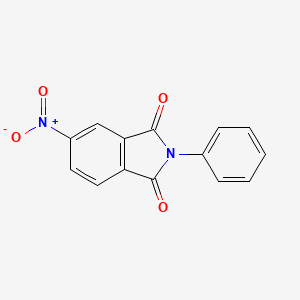
2-Chlorotropone
Descripción general
Descripción
2-Chlorotropone is an organic compound that belongs to the class of halogenated tropones Tropones are seven-membered aromatic rings containing a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorotropone can be synthesized through various methods. One common approach involves the chlorination of tropone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorotropone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of tropolone.
Electrophilic Addition: The double bonds in the tropone ring can participate in electrophilic addition reactions with reagents like bromine or hydrogen chloride.
Oxidation: The ketone group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution.
Electrophilic Addition: Bromine or hydrogen chloride in an inert solvent.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Tropolone.
Electrophilic Addition: Dibromo derivatives or chlorinated derivatives.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chlorotropone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlorotropone involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Addition: The double bonds in the tropone ring react with electrophiles, resulting in the addition of new groups to the ring.
Oxidation: The ketone group is oxidized to form carboxylic acids, altering the chemical structure and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tropone: The parent compound without the chlorine atom.
Tropolone: A hydroxylated derivative of tropone.
2-Bromotropone: A brominated analogue of 2-Chlorotropone.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogues. The chlorine atom enhances the compound’s electrophilicity and influences its behavior in various chemical reactions.
Propiedades
IUPAC Name |
2-chlorocyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-6-4-2-1-3-5-7(6)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNMAUDCHXFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191734 | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3839-48-3 | |
| Record name | 2-Chloro-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorotropone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorocyclohepta-2,4,6-trien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorocyclohepta-2,4,6-trienone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y65UFZ23T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chlorotropone react with Grignard reagents?
A1: this compound reacts with Grignard reagents to form 2-halogeno-7-substituted cycloheptadienone enolates. These enolates can further react with electrophiles like tropylium cations, leading to the formation of 2,7-disubstituted tropones. []
Q2: What is the outcome of reacting this compound with alkali?
A2: Treatment of this compound with concentrated sodium hydroxide yields benzoic acid. With dilute alkali, salicylaldehyde is also formed, indicating a rearrangement reaction where carbon-3 of this compound becomes the aldehyde carbon. []
Q3: Can this compound undergo nitration? What are the products?
A3: Yes, nitration of this compound with fuming nitric acid leads to the formation of 2-chloro-4,7-dinitrotropone. Interestingly, this reaction can be further utilized to synthesize 2,4,7-trichlorotropone or 2,4,7-tribromotropone by heating with hydrogen chloride or hydrogen bromide in acetic acid, respectively. []
Q4: How does this compound react with hydrazine derivatives?
A4: this compound undergoes nucleophilic substitution with hydrazine, methylhydrazine, and phenylhydrazine to yield 2-hydrazinotropones, 2-(α-methylhydrazino)tropones, and 2-(β-phenylhydrazino)tropones, respectively. These reactions occur specifically at the C-2 position of the tropone ring. []
Q5: Can this compound participate in cycloaddition reactions?
A5: Yes, this compound exhibits diverse reactivity in cycloaddition reactions:
- [4+2] Cycloaddition: Reacts with ethoxyethene under high pressure to yield Diels-Alder adducts, primarily 9α- and 9β-ethoxybicyclo[3.2.2]nona-3,6-dien-2-ones. []
- High-Pressure Cycloaddition: Reacts with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high pressure to form a Diels-Alder adduct, which upon heating yields homobarrelenone derivatives. []
Q6: How does this compound interact with phosphorus oxychloride?
A6: The reaction of this compound with phosphorus oxychloride leads to the formation of 2,5-dichlorotropone. Interestingly, 5-arylazo-2-chlorotropones, derived from the reaction of 5-arylazotropones with phosphorus oxychloride, undergo rearrangement to form 2-aryl-4,5-dichloroindazoles upon further treatment with phosphorus oxychloride. []
Q7: What is the outcome of reacting this compound with Meldrum's acid?
A7: The reaction of this compound with Meldrum's acid results in the formation of the previously unreported compound, 2-oxo-3-carboxylic acid-1-oxaazulene. []
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C7H5ClO and a molecular weight of 140.57 g/mol.
Q9: What are the characteristic infrared absorption bands of this compound?
A9: this compound displays two strong infrared absorption bands in the region of 1700–1530 cm−1. These bands arise from the coupled vibrations of the C=O and C=C bonds within the tropone ring system. []
Q10: Have there been computational studies on this compound and its reactions?
A10: Yes, computational studies have been employed to understand the reactivity and properties of this compound:
- PM3 calculations: Used to investigate the reaction mechanism of azulen-2-ylmethylenephosphorane with this compound in the synthesis of azuleno[1,2-a]azulenes. []
- AM1 calculations: Employed to analyze the electronic properties and basicities of 11H-cyclohepta[b]indeno[2,1-d]pyrrole derivatives, synthesized from the reaction of [(inden-3-yl)imino]-tributyl-λ5-phosphane with this compound. []
- MNDO calculations: Used to analyze the electrochemical properties of 4,9-methanocyclopentacycloundecene derivatives, synthesized from the reaction of 9-chloro-1,6-methano[11]annulen-8-one with prop-2-enylidenetriphenylphosphorane derivatives. []
Q11: How does the presence of a chlorine atom at the 2-position influence the reactivity of tropone?
A11: The chlorine atom in this compound serves as a good leaving group, enabling various nucleophilic substitution reactions at the C-2 position. This reactivity is further influenced by the electronic nature of the incoming nucleophile. []
Q12: Does the substituent on the cycloheptatrienide ring affect the reactivity of tricarbonyl(cycloheptatrienide)iron complexes with this compound?
A12: Yes, the substituent significantly impacts the regioselectivity of the reaction. For instance, while the unsubstituted and methoxy-substituted complexes react with this compound to give products with the tropone unit at the C-7 position, the cyano- and phenyl-substituted complexes yield mixtures of regioisomers. This difference is attributed to both electronic and steric factors of the substituent on the cycloheptatrienide ring. []
Q13: Can this compound form stable adducts with alkoxides?
A13: this compound reacts with alkoxides in dimethyl sulfoxide to form gem-dialkoxy adducts. These adducts, upon neutralization, yield 2-alkoxytropone derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)



![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)



![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)



